5-Bromo-2,2-dimethylpentan-1-ol
Description
Properties
CAS No. |
411217-72-6 |
|---|---|
Molecular Formula |
C7H15BrO |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
5-bromo-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H15BrO/c1-7(2,6-9)4-3-5-8/h9H,3-6H2,1-2H3 |
InChI Key |
WMOFCIBGNJYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-Bromo-2,2-dimethylpentan-1-ol and its analogs:
Key Observations :
- Molecular Weight : The bromine atom and additional methyl groups increase the molecular weight of this compound by ~28 g/mol compared to 5-Bromopentan-1-ol.
Physicochemical Properties
Boiling Point and Solubility
- Branching vs. Linear Chains: Branched alcohols like this compound typically exhibit lower boiling points than linear analogs (e.g., 5-Bromopentan-1-ol) due to reduced surface area and weaker van der Waals forces. However, the polar -OH and -Br groups may enhance solubility in polar solvents compared to non-halogenated analogs.
- Hydrogen Bonding : Similar to 2-(5-Bromo-2-methylphenyl)propan-2-ol (), the hydroxyl group in this compound likely participates in intermolecular hydrogen bonding, influencing crystal packing and melting behavior .
Reactivity
- However, steric hindrance from the dimethyl groups may slow reaction kinetics compared to linear analogs .
- Oxidation : As a primary alcohol, this compound could oxidize to a carboxylic acid, but steric effects might necessitate stronger oxidizing agents or elevated temperatures.
Preparation Methods
Reaction Mechanism
The bromine atom replaces the hydroxyl group via an mechanism. The hydroxyl group is first converted to a better leaving group (e.g., via protonation or reaction with ), followed by nucleophilic attack by bromide:
Optimization Parameters
Performance Metrics
This method is favored for its simplicity but requires careful handling of corrosive reagents.
Catalytic Dehydrobromination of 1,5-Dibromopentane
A patent (CN108046980B) describes a novel two-step synthesis starting from 1,5-dibromopentane:
Step 1: Elimination Reaction
1,5-Dibromopentane undergoes dehydrobromination in -dimethylformamide (DMF) with hexamethylphosphoric triamide (HMPA) as a catalyst:
Step 2: Hydroboration-Oxidation
The intermediate alkene is subjected to hydroboration-oxidation to introduce the hydroxyl group:
Performance Metrics
This route avoids hazardous bromine gas and offers scalability for industrial production.
Hydrobromination of 2,2-Dimethyl-4-penten-1-ol
Adapting methods from gemfibrozil intermediate synthesis (WO2019069321A1), hydrobromination of an unsaturated alcohol precursor provides an alternative pathway:
Reaction Scheme
Key Considerations
Performance Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Direct Bromination | Short reaction time; high yield | Corrosive reagents; safety risks | Moderate |
| Dehydrobromination | Scalable; high purity | Multi-step; costly catalysts | High |
| Hydrobromination | Regioselective; mild conditions | Requires unsaturated precursor | Low |
Mechanistic Insights and Side Reactions
Competing Pathways
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,2-dimethylpentan-1-ol, considering reaction conditions and catalysts?
- Methodological Answer: A common approach involves nucleophilic substitution of a tertiary alcohol precursor (e.g., 2,2-dimethylpentan-1-ol) with hydrobromic acid (HBr). Reaction conditions such as temperature (70–80°C) and solvent selection (e.g., benzene) are critical to maximize yield . Catalysts like nickel or palladium may enhance reaction efficiency in reductive amination pathways, as seen in analogous brominated alcohol syntheses .
Q. How can researchers effectively purify this compound to achieve high yields and purity?
- Methodological Answer: Purification via fractional distillation under reduced pressure (e.g., 0.020 bar) is recommended to isolate the compound while minimizing thermal decomposition . Recrystallization from non-polar solvents can further improve purity, with melting point analysis (e.g., 65–66°C for similar brominated compounds) serving as a quality control metric . Ensure proper ventilation and dust control during handling to avoid contamination .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituents and confirm the bromine position. For example, tertiary carbons adjacent to dimethyl groups show distinct splitting patterns.
- X-ray Crystallography: Resolves steric effects from the 2,2-dimethyl group, as demonstrated in structural studies of brominated indolinones .
- Mass Spectrometry: Confirms molecular weight (e.g., via [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?
- Methodological Answer:
- Acidic Conditions (HBr): Proceeds via an mechanism due to the stability of the tertiary carbocation intermediate. Steric hindrance from the 2,2-dimethyl group may slow nucleophilic attack .
- Metal-Catalyzed Pathways: Palladium or nickel catalysts (e.g., in reductive amination) favor mechanisms, requiring precise control of solvent polarity and base strength to avoid elimination byproducts .
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer:
- Cross-Validation: Combine H NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by steric effects .
- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, addressing discrepancies between experimental and theoretical data .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The 2,2-dimethyl groups create significant steric hindrance, reducing reaction rates in pathways. Kinetic studies under controlled conditions (e.g., using polar aprotic solvents like DMSO) can quantify steric effects, while isotopic labeling (O) tracks regioselectivity in substitution reactions .
Q. What experimental controls are critical when studying the thermal stability of this compound under different atmospheric conditions?
- Methodological Answer:
- Atmospheric Controls: Use inert gas (N) to prevent oxidation and moisture-sensitive techniques (e.g., gloveboxes) to avoid hydrolysis .
- Thermogravimetric Analysis (TGA): Monitors decomposition temperatures, with comparisons to brominated analogs (e.g., 5-Bromo-2-oxindole, mp 219–221°C) .
Q. How can researchers design comparative studies to assess the biological activity of this compound derivatives?
- Methodological Answer:
- Case Study Framework: Adopt methodologies from comparative political science, where variables like substituent groups (e.g., trifluoromethyl vs. methyl) are tested against biological targets .
- In Silico Screening: Molecular docking simulations predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition) to validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
